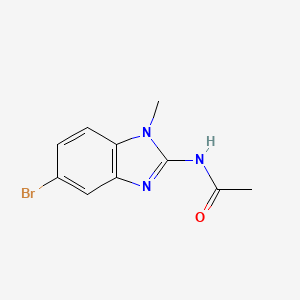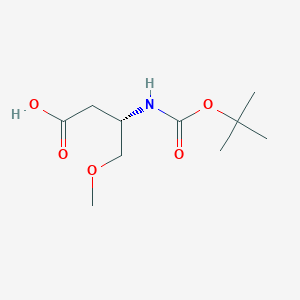
(2-Azidoethyl)trimethylazanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Azidoethyl)trimethylazanium iodide is a chemical compound with the molecular formula C5H13IN4 It is known for its unique structure, which includes an azido group (-N3) attached to an ethyl chain, and a trimethylazanium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)trimethylazanium iodide typically involves the reaction of trimethylamine with ethyl iodide to form (2-Iodoethyl)trimethylazanium iodide. This intermediate is then treated with sodium azide to replace the iodine atom with an azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
(2-Azidoethyl)trimethylazanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and phosphines.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst, or other reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds where the azido group is replaced.
Reduction Reactions: The major product is (2-Aminoethyl)trimethylazanium iodide.
Cycloaddition Reactions: The major products are triazole derivatives.
科学研究应用
(2-Azidoethyl)trimethylazanium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, especially in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
作用机制
The mechanism of action of (2-Azidoethyl)trimethylazanium iodide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is widely used in click chemistry. This reactivity is harnessed in various applications, including the labeling of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
相似化合物的比较
Similar Compounds
(2-Iodoethyl)trimethylazanium iodide: The precursor in the synthesis of (2-Azidoethyl)trimethylazanium iodide.
(2-Aminoethyl)trimethylazanium iodide: The product of the reduction of this compound.
(2-Azidoethyl)trimethylammonium chloride: A similar compound where the iodide ion is replaced by a chloride ion.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioconjugation applications, where the formation of stable triazole rings is desired .
属性
分子式 |
C5H13IN4 |
|---|---|
分子量 |
256.09 g/mol |
IUPAC 名称 |
2-azidoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C5H13N4.HI/c1-9(2,3)5-4-7-8-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
ZBFSWMKQMXPZSQ-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCN=[N+]=[N-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)


![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)




![5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)

